molecular formula C12H9NO3 B051908 (E)-1-(2-Nitrovinyl)naphthalen-2-ol CAS No. 1454257-23-8

(E)-1-(2-Nitrovinyl)naphthalen-2-ol

Cat. No.: B051908
CAS No.: 1454257-23-8
M. Wt: 215.2 g/mol
InChI Key: QKAGPSXQUZNJHM-BQYQJAHWSA-N
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Description

(E)-1-(2-Nitrovinyl)naphthalen-2-ol is an organic compound with the molecular formula C12H9NO3 It is characterized by a naphthalene ring substituted with a nitroethenyl group and a hydroxyl group

Preparation Methods

The synthesis of (E)-1-(2-Nitrovinyl)naphthalen-2-ol typically involves the reaction of 2-naphthol with nitroethene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Chemical Reactions Analysis

(E)-1-(2-Nitrovinyl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions .

Scientific Research Applications

(E)-1-(2-Nitrovinyl)naphthalen-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(2-Nitrovinyl)naphthalen-2-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(E)-1-(2-Nitrovinyl)naphthalen-2-ol can be compared with other nitro-substituted naphthalenes and hydroxylated naphthalenes. Similar compounds include:

The uniqueness of this compound lies in its combination of nitro and hydroxyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

1454257-23-8

Molecular Formula

C12H9NO3

Molecular Weight

215.2 g/mol

IUPAC Name

1-[(E)-2-nitroethenyl]naphthalen-2-ol

InChI

InChI=1S/C12H9NO3/c14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(15)16/h1-8,14H/b8-7+

InChI Key

QKAGPSXQUZNJHM-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=C/[N+](=O)[O-])O

SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])O

Origin of Product

United States

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